molecular formula C5H9NO B188176 6-Oxa-3-azabicyclo[3.1.1]heptane CAS No. 112461-31-1

6-Oxa-3-azabicyclo[3.1.1]heptane

Cat. No. B188176
M. Wt: 99.13 g/mol
InChI Key: WDJAQSJMDRFZIX-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine . The CAS Number of 6-Oxa-3-azabicyclo[3.1.1]heptane is 112461-31-1 .


Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .


Molecular Structure Analysis

The molecular weight of 6-Oxa-3-azabicyclo[3.1.1]heptane is 99.13 . The InChI code is 1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 .


Chemical Reactions Analysis

The core of 6-Oxa-3-azabicyclo[3.1.1]heptane was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .

Future Directions

Bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This suggests that 6-Oxa-3-azabicyclo[3.1.1]heptane and its derivatives could have potential applications in the development of new biologically active compounds.

properties

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJAQSJMDRFZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591808
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-3-azabicyclo[3.1.1]heptane

CAS RN

112461-31-1
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DG Wishka, P Beagley, J Lyon, KA Farley… - Synthesis, 2011 - thieme-connect.com
Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine 6-oxa-3-azabicyclo [3.1. 1] heptane (2a) is of particular interest as a …
Number of citations: 10 www.thieme-connect.com
DP Walker, BM Eklov, MW Bedore - Synthesis, 2012 - thieme-connect.com
Bridged bicyclic morpholines are important building blocks in medicinal chemistry research. The bicyclic morpholine 3-oxa-6-azabicylo[3.1.1]heptane (3a) is of particular interest as a …
Number of citations: 27 www.thieme-connect.com
DG Wishka, DP Walker - Tetrahedron letters, 2011 - Elsevier
The novel bridged bicyclic morpholinethione (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione (9) has been prepared in six steps. This conformationally restricted morpholinethione was …
Number of citations: 4 www.sciencedirect.com
M Sakamoto, M Takahashi, T Fujita… - The Journal of …, 1993 - ACS Publications
Photolysis of chiral crystals of an achiral IV-isopropyl-iV-tiglylbenzoylformamide in the solid state proceeded [2+ 2] cycloaddition to give a chiral oxetane, 5, 7-dimethyl-3-isopropyl-l-…
Number of citations: 33 pubs.acs.org
M Sakamoto, M Takahashi, T Fujita… - The Journal of …, 1997 - ACS Publications
Photochemical reactions of various N-(α,β-unsaturated carbonyl)benzoylformamides both in solution and in a solid state were investigated. Under homogeneous conditions, all acyclic …
Number of citations: 23 pubs.acs.org
DF Zhang, P Li, ZY Lin, HH Huang - Chinese Chemical Letters, 2014 - Elsevier
An improved and efficient method for synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane (1) from trans-4-hydroxy-l-proline was developed. Using benzyloxycarbonyl (Cbz) as …
Number of citations: 4 www.sciencedirect.com
SL Degorce, MS Bodnarchuk… - Journal of Medicinal …, 2018 - ACS Publications
In this article, we report our investigation of a phenomenon by which bridging morpholines across the ring with one-carbon tethers leads to a counterintuitive reduction in lipophilicity. …
Number of citations: 57 pubs.acs.org
W Waratchareeyakul - 2016 - search.proquest.com
Eleven tetranortriterpenoids were isolated from the heartwood of X. rumphii and were identified as the limonoids, xylorumphiins L (RH. 1), E (RH. 2) and C (RH. 3) and …
Number of citations: 4 search.proquest.com
C Borsari, E Keles, D Rageot, A Treyer… - Journal of medicinal …, 2020 - ACS Publications
The mechanistic target of rapamycin (mTOR) pathway is hyperactivated in cancer and neurological disorders. Rapalogs and mTOR kinase inhibitors (TORKi) have recently been …
Number of citations: 17 pubs.acs.org
F Toselli, M Fredenwall, P Svensson… - Journal of Medicinal …, 2019 - ACS Publications
Oxetane-containing ring systems are increasingly used in medicinal chemistry programs to modulate druglike properties. We have shown previously that oxetanes are hydrolyzed to …
Number of citations: 30 pubs.acs.org

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